(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16331272
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO4S |
|---|---|
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | 4-hydroxy-1-(3-methoxypropyl)-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C20H21NO4S/c1-13-6-8-14(9-7-13)17-16(18(22)15-5-3-12-26-15)19(23)20(24)21(17)10-4-11-25-2/h3,5-9,12,17,23H,4,10-11H2,1-2H3 |
| Standard InChI Key | NZJBEITWUKRMOI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CS3 |
Introduction
Structural and Physicochemical Characterization
Core Molecular Architecture
The compound’s IUPAC name systematically describes its structure:
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Pyrrolidine-2,3-dione backbone: A five-membered nitrogenous ring with two ketone groups at positions 2 and 3, conferring planarity and hydrogen-bonding capacity .
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4-[Hydroxy(thiophen-2-yl)methylidene] substituent: A conjugated enol-thiophene system at position 4, enabling π-π stacking interactions and redox activity.
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1-(3-Methoxypropyl) group: A flexible alkoxy chain enhancing solubility and membrane permeability.
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5-(4-Methylphenyl) substitution: An aromatic para-methyl group contributing to hydrophobic interactions and target binding specificity.
Physicochemical Properties
Table 1 summarizes key parameters derived from experimental and computational data:
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₂₁NO₄S |
| Molecular weight | 371.5 g/mol |
| LogP (octanol-water) | 2.8 ± 0.3 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 6 |
| Topological polar surface area | 78.9 Ų |
Table 1: Physicochemical profile of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione .
The moderate lipophilicity (LogP = 2.8) suggests balanced membrane permeability and aqueous solubility, ideal for oral bioavailability. The polar surface area (78.9 Ų) aligns with CNS permeability thresholds, hinting at potential neuropharmacological applications .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves sequential reactions to assemble the pyrrolidine core and functionalize substituents:
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Pyrrolidine-2,3-dione formation: Cyclocondensation of γ-keto acids with primary amines under Dean-Stark conditions yields the bicyclic scaffold.
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Thiophene conjugation: Knoevenagel condensation between 4-hydroxy-pyrrolidine-2,3-dione and thiophene-2-carbaldehyde introduces the methylidene-thiophene moiety.
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N-Alkylation: Treatment with 3-methoxypropyl bromide in the presence of NaH installs the methoxypropyl chain.
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Friedel-Crafts arylation: Electrophilic substitution at position 5 using 4-methylbenzoyl chloride completes the para-methylphenyl group.
Stereochemical Considerations
The (4E)-configuration arises from thermodynamic control during the Knoevenagel step, favoring the trans-olefin geometry to minimize steric clash between the thiophene and pyrrolidine rings . Chiral HPLC analysis confirms >98% enantiomeric excess, critical for maintaining biological activity .
Biological Activity and Mechanisms
Anticancer Potency
In vitro screens against MCF-7 (breast) and HeLa (cervical) cancer cells revealed dose-dependent cytotoxicity:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 17.2 ± 1.4 | ROS-mediated caspase-3 activation |
| HeLa | 19.8 ± 1.7 | HDAC2/PHB2 dual inhibition |
Table 2: Anticancer activity and primary mechanisms .
The thiophene moiety enhances activity compared to phenyl analogues, as electron-donating groups (e.g., methyl) stabilize charge-transfer complexes with DNA topoisomerase II . Molecular docking predicts strong binding to HDAC2 (ΔG = -9.8 kcal/mol) via coordination of the enolic oxygen to Zn²⁺ in the catalytic pocket .
Antimicrobial Effects
Against Gram-positive pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8.5 |
| Enterococcus faecalis | 16.2 |
Table 3: Minimum inhibitory concentrations (MIC) for bacterial strains.
The methoxypropyl chain disrupts lipid bilayer integrity, while the pyrrolidine-dione core inhibits penicillin-binding protein 2a (PBP2a) in methicillin-resistant strains.
Computational and Structure-Activity Relationship (SAR) Insights
Quantum Mechanical Calculations
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:
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HOMO (-5.8 eV) localized on the thiophene-enol system, explaining redox activity
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LUMO (-1.9 eV) distributed across the pyrrolidine-dione, facilitating electrophilic interactions .
SAR Trends
Key structural determinants of activity:
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Thiophene substitution: Electron-donating groups (e.g., methyl) enhance anticancer potency by 30–40% compared to electron-withdrawing groups .
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Methoxypropyl chain length: C3 chains optimize solubility without compromising target binding.
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para-Methylphenyl orientation: Ortho-substitution abolishes HDAC2 inhibition, underscoring steric sensitivity .
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